molecular formula C23H29N3O3S B11297549 5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11297549
M. Wt: 427.6 g/mol
InChI Key: DMNZFCADPMJXOV-UHFFFAOYSA-N
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Description

The compound 5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic molecule featuring:

  • A pyrrol-3-one core substituted at the 1-position with a bulky cyclooctyl group.
  • A 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl moiety at the 4-position.
  • An amino group at the 5-position.

The 3,4-dimethoxyphenyl group on the thiazole ring is electron-rich, suggesting possible interactions with targets through π-π stacking or hydrogen bonding.

Properties

Molecular Formula

C23H29N3O3S

Molecular Weight

427.6 g/mol

IUPAC Name

1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C23H29N3O3S/c1-28-19-11-10-15(12-20(19)29-2)17-14-30-23(25-17)21-18(27)13-26(22(21)24)16-8-6-4-3-5-7-9-16/h10-12,14,16,24,27H,3-9,13H2,1-2H3

InChI Key

DMNZFCADPMJXOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4CCCCCCC4)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The starting materials often include cyclooctanone, 3,4-dimethoxybenzaldehyde, and thioamide derivatives. The key steps in the synthesis may include:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions between cyclooctanone and 3,4-dimethoxybenzaldehyde.

    Cyclization: Intramolecular cyclization to form the thiazole ring.

    Amination: Introduction of the amino group through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting or modulating their activity.

    Receptor Interaction: It may interact with specific receptors, triggering or blocking signaling pathways.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Substitutions on the Pyrrolone Nitrogen

The substituent at the 1-position of the pyrrolone ring varies significantly among analogs, impacting molecular properties:

Compound Name 1-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Cyclooctyl C₂₃H₂₇N₃O₃S 425.5 Bulky aliphatic group; high lipophilicity
5-amino-1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one 3-Chlorophenyl C₂₂H₁₉ClN₃O₃S 440.9 Aromatic substituent; electron-withdrawing Cl
5-amino-1-(4-methoxyphenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one 4-Methoxyphenyl C₂₂H₂₁N₃O₄S 423.5 Electron-donating methoxy group; planar structure

Key Observations:

  • Chlorophenyl () introduces an electron-withdrawing effect, which may reduce electron density at the pyrrolone core.
  • 4-Methoxyphenyl () retains aromaticity but adds a polar methoxy group, balancing hydrophobicity and solubility .

Variations in the Thiazole Substituent

The 4-position of the thiazole ring is critical for electronic and steric interactions:

Compound Name Thiazole 4-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dimethoxyphenyl C₂₃H₂₇N₃O₃S 425.5 Electron-rich; two methoxy groups
5-amino-1-(2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one 4-Methyl C₁₆H₁₇N₃O₃S 331.4 Compact; electron-neutral methyl group
5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one 4-Fluorophenyl C₂₀H₁₆FN₃O₂S 381.4 Electron-withdrawing fluorine atom

Key Observations:

  • 4-Methyl substitution () reduces steric hindrance and polarity, favoring hydrophobic interactions .

Biological Activity

5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a pyrrolone ring, thiazole moiety, and a dimethoxyphenyl substituent, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N3O3SC_{23}H_{29}N_{3}O_{3}S, with a molecular weight of 427.6 g/mol. The presence of multiple functional groups enhances its chemical reactivity and biological potential.

PropertyValue
Molecular Formula C23H29N3O3S
Molecular Weight 427.6 g/mol
CAS Number 929847-24-5

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, which modulate their activity and trigger downstream biological effects.

Antimicrobial Activity

Studies have shown that this compound displays effective antimicrobial activity against various pathogens. The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential in cancer therapy. Research demonstrates that it may inhibit the MEK-MAPK signaling pathway, which is often constitutively active in various solid tumors. Inhibition of this pathway could provide a therapeutic strategy for treating cancer.

Case Studies

  • In Vivo Studies : In animal models, administration of the compound resulted in significant tumor growth inhibition compared to control groups. The study measured the levels of phosphorylated MAPK (pMAPK) in liver and lung tissues post-administration.
    • Findings : Inhibition rates of pMAPK were observed to be between 57% to 95% across different dosages on Day 2 post-treatment .
  • Toxicity Assessment : Toxicokinetic studies indicated that the maximum tolerated dose was reached at higher concentrations (100 mg/kg), with notable clinical signs of toxicity observed .

The biological activity is primarily mediated through:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may alter receptor activity leading to changes in cellular responses relevant to disease states.

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